1,4-Bis(ethenyl)imidazole
Description
1,4-Bis(ethenyl)imidazole is a bis-heterocyclic compound featuring two imidazole rings connected via ethenyl (–CH=CH–) linkers. The ethenyl linker confers rigidity and conjugation, which may enhance electronic properties, making it suitable for coordination chemistry and materials science applications. However, direct crystallographic or spectroscopic data for this compound are absent in the evidence, necessitating inferences from structurally related bis-imidazole derivatives.
Properties
CAS No. |
169327-69-9 |
|---|---|
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
1,4-bis(ethenyl)imidazole |
InChI |
InChI=1S/C7H8N2/c1-3-7-5-9(4-2)6-8-7/h3-6H,1-2H2 |
InChI Key |
JWUZTVZYEWXPMA-UHFFFAOYSA-N |
SMILES |
C=CC1=CN(C=N1)C=C |
Canonical SMILES |
C=CC1=CN(C=N1)C=C |
Synonyms |
1H-Imidazole,1,4-diethenyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Bis-Imidazole Compounds
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene
- Structure : A benzene ring bridges two benzimidazole groups, creating a planar, rigid framework .
- Properties: High thermal stability due to aromatic stacking. Limited solubility in polar solvents, attributed to strong π-π interactions.
- Applications : Used in metal-organic frameworks (MOFs) and as a ligand for transition-metal catalysis .
1,4-Di(1H-imidazol-1-yl)butane (DImB)
- Structure : A flexible butane chain (–CH₂–CH₂–CH₂–CH₂–) links two imidazole rings .
- Properties :
- Enhanced solubility in water and alcohols due to flexible aliphatic linker.
- Lower thermal stability (decomposition at ~200°C) compared to aromatic-linked analogs.
- Applications : Serves as a building block for supramolecular polymers and hydrate-stabilized coordination complexes .
1,4-Bis[2-(pyridyl)ethenyl]benzene (bpeb)
- Structure : A benzene core with ethenyl-linked pyridyl groups, analogous to 1,4-bis(ethenyl)imidazole but with pyridine instead of imidazole .
- Properties :
Ethylene Bis-Imidazole Derivatives
- Structure : Ethylene (–CH₂–CH₂–) spacer between imidazole rings, synthesized via bromination and amination reactions .
- Properties :
Comparative Data Table
Key Research Findings
- Coordination Chemistry : Bis-imidazoles with rigid linkers (e.g., benzene or ethenyl) exhibit superior performance in MOFs due to stable metal-ligand bonds and predictable geometries. For example, zinc-based MOFs using bpeb (ethenyl-linked) show reversible gas adsorption , while cadmium frameworks with benzimidazole derivatives display photoluminescence .
- Catalytic Applications : 1,4-Butanediyl-bis(imidazole) (bbi) in molybdate hybrids catalyzes olefin epoxidation with H₂O₂, achieving >90% yield and recyclability without deactivation .
- Biological Activity: Ethylene bis-imidazoles demonstrate selective cytotoxicity, with IC₅₀ values in the nanomolar range for leukemia cells, attributed to DNA intercalation .
Structural and Functional Insights
- Rigidity vs. Flexibility : Ethenyl and benzene linkers enhance structural rigidity, favoring applications in electronics and catalysis. Flexible linkers (butane, ethylene) improve solubility and adaptability in biological systems .
- Electronic Effects: Conjugated linkers (ethenyl, benzene) enable charge delocalization, critical for optoelectronic properties. Non-conjugated linkers limit such effects but improve synthetic versatility .
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